molecular formula C17H13F3N4O2 B2516710 3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine CAS No. 852690-94-9

3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine

Cat. No.: B2516710
CAS No.: 852690-94-9
M. Wt: 362.312
InChI Key: LBDPUEXMHWLHKB-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine is a complex organic compound characterized by its unique structural components, including a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole core.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to improve reaction efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes to study biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitrophenyl and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine: Lacks the trifluoromethyl group.

    3-Methyl-1-(4-aminophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine: Contains an amino group instead of a nitro group.

Uniqueness

The presence of both the nitrophenyl and trifluoromethyl groups in 3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine makes it unique, as these groups can significantly influence its chemical reactivity and biological activity

Biological Activity

3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine (CAS Number: 852690-94-9) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₇H₁₃F₃N₄O₂
  • Molecular Weight : 362.31 g/mol
  • Melting Point : 163–165 °C
  • LogP : 2.64

Biological Activity Overview

The biological activities of this compound are primarily linked to its structural features, particularly the presence of nitro and trifluoromethyl groups, which enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar trifluoromethyl phenyl derivatives demonstrated potent growth inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds showed low toxicity in human cell lines and were effective in inhibiting biofilm formation and destruction, indicating their potential as therapeutic agents against bacterial infections .

Antioxidant and Anti-inflammatory Properties

Molecular docking studies have suggested that this compound possesses antioxidant and anti-inflammatory properties. The presence of nitro groups is known to contribute to these activities, which have been observed in similar pyrazole compounds. The ability to inhibit inflammatory pathways makes it a candidate for further development in treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A collection of pyrazole derivatives was synthesized and tested for antibacterial activity. Compounds similar to this compound demonstrated low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, showcasing their potential as new antimicrobial agents .
  • In Vivo Toxicity Assessment :
    • In vivo studies using mouse models indicated no significant toxicity at doses up to 50 mg/kg, assessed through various organ toxicity markers. This suggests a favorable safety profile for further development .

Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Staphylococcus aureus; low MIC
AntioxidantExhibits antioxidant properties via docking studies
Anti-inflammatoryPotential to inhibit inflammatory pathways
AnticancerInduces apoptosis in cancer cell lines

Properties

IUPAC Name

5-methyl-2-(4-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2/c1-10-15(11-3-2-4-12(9-11)17(18,19)20)16(21)23(22-10)13-5-7-14(8-6-13)24(25)26/h2-9H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDPUEXMHWLHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC(=CC=C2)C(F)(F)F)N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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